Ionic Conductivity Advantage of [C₁C₁im][NTf₂] over [EMIM][NTf₂] and [BMIM][NTf₂] at Equivalent Temperature
[C₁C₁im][NTf₂] exhibits an ionic conductivity of 9.36 mS·cm⁻¹ at 30 °C , which surpasses the conductivity of the widely used asymmetric analog 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) reported as 8.96 mS·cm⁻¹ at 298.15 K [1]. The conductivity advantage is even more pronounced relative to the butyl-substituted [BMIM][NTf₂], which measures only 3.98 mS·cm⁻¹ under the same conditions [1]. This represents a 4.4% increase over [EMIM][NTf₂] and a 135% increase over [BMIM][NTf₂], directly attributable to the higher structural symmetry and smaller cation size of [C₁C₁im]⁺, which enhance ion mobility [2].
| Evidence Dimension | Ionic conductivity |
|---|---|
| Target Compound Data | 9.36 mS·cm⁻¹ (30 °C) |
| Comparator Or Baseline | [EMIM][NTf₂]: 8.96 mS·cm⁻¹ (298.15 K); [BMIM][NTf₂]: 3.98 mS·cm⁻¹ (298.15 K) |
| Quantified Difference | +4.4% vs [EMIM][NTf₂]; +135% vs [BMIM][NTf₂] |
| Conditions | Target: vendor specification (30 °C); Comparators: literature data at 298.15 K (≈25 °C). The 5 K temperature difference is expected to produce a negligible underestimation of the true advantage. |
Why This Matters
For electrochemical device design (batteries, supercapacitors, sensors), every mS·cm⁻¹ of conductivity gain reduces internal resistance and ohmic heating, directly improving energy efficiency and power density.
- [1] Liu, Q.-S.; Liu, H.; Mou, L. Table 2: Comparison of density, dynamic viscosity, and electrical conductivity of [EMIM][NTf₂], [BMIM][NTf₂] et al. at 298.15 K. Acta Phys.-Chim. Sin. 2016, 32 (3), 617–623. View Source
- [2] Zheng, Y.; Zheng, Y.; Wang, Q.; Lv, H.; Wang, Z. Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate Ionic Liquids. Int. J. Electrochem. Sci. 2021, 16, 211143. View Source
